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molecular formula C10H10O B052770 1-Tetralone CAS No. 529-34-0

1-Tetralone

Cat. No. B052770
M. Wt: 146.19 g/mol
InChI Key: XHLHPRDBBAGVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242918

Procedure details

10 ml (75 mmol) of α-tetralone was added dropwise to 7.6 g (75 mmol) of potassium nitrate dissolved in 75 ml of concentrated sulfuric acid (at -10° C.). The resulting mixture was poured onto ice and the precipitate was suspended in ether. The precipitate (the 7 nitro isomer) was filtered off and the ether solution was evaporated. The residue was purified by column chromatography on silica gel. Yield: 4.7 g of the title compound, M.p. 94°-96° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O.CCOCC>[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:12]([O-:14])=[O:13])[C:3]=2[CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
potassium nitrate
Quantity
7.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitate (the 7 nitro isomer) was filtered off
CUSTOM
Type
CUSTOM
Details
the ether solution was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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